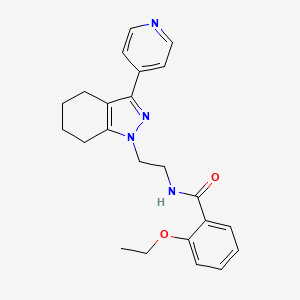
2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole class, which is known for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 324.43 g/mol. The compound features multiple functional groups that contribute to its biological activity.
The mechanism of action for this compound involves interactions with various biological targets such as receptors and enzymes. Notably, indazole derivatives have been shown to inhibit specific kinases and modulate signaling pathways relevant to cancer progression and neurodegenerative diseases.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives. For instance:
- Case Study : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their efficacy against Polo-like kinase 4 (PLK4). Compound 81c demonstrated significant inhibition of HCT116 tumor growth in mouse models .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation. Indazoles have been associated with modulation of neuroinflammatory pathways and protection against neuronal cell death.
Research Findings
Several studies have reported on the synthesis and biological evaluation of similar indazole derivatives:
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| Compound 81a | PLK4 | 9 | Inhibitor |
| Compound 82a | Pim Kinases | 0.4 (Pim-1) | Strong Inhibitor |
| Compound 83 | Multiple Myeloma | 0.64 μM | Antiproliferative |
These findings indicate a trend where modifications in the indazole structure can lead to enhanced potency against specific cancer targets .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics alongside potential toxicity assessments.
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-29-21-10-6-4-8-19(21)23(28)25-15-16-27-20-9-5-3-7-18(20)22(26-27)17-11-13-24-14-12-17/h4,6,8,10-14H,2-3,5,7,9,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGPPMPQLGNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













